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4-Bromo-6-chloropyridazin-3(2H)-
Compound Name:
one

cat. No.: B1339600

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the in silico performance of various pyridazinone derivatives against
several key biological targets. The information is compiled from recent studies and presented to
facilitate the identification of promising scaffolds for further development.

Pyridazinone and its derivatives have emerged as a "wonder nucleus" in medicinal chemistry
due to their wide range of pharmacological activities, including anticancer, antimicrobial,
antidiabetic, and anti-inflammatory properties.[1] Molecular docking studies are a crucial tool in
understanding the structure-activity relationships of these compounds and in guiding the design
of more potent and selective inhibitors. This guide summarizes the findings of several
comparative docking studies, presenting key quantitative data, experimental protocols, and
visual representations of relevant biological pathways and computational workflows.

Performance Comparison of Pyridazinone
Derivatives

The following tables summarize the docking performance of selected pyridazinone derivatives
against various therapeutic targets as reported in recent literature.

Anticancer Targets

Pyridazinone derivatives have been extensively studied for their potential as anticancer agents,
with molecular docking studies providing insights into their binding modes with targets like
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VEGFR-2 and cyclin-dependent kinases.[1][2]

] . Reference
Target Protein Docking Score  Reference .
Compound Docking Score
(PDB ID) (kcal/mol) Compound
(kcal/mol)
Compound 10l VEGFR-2 - Sorafenib -
Compound 17a VEGFR-2 - Sorafenib -
Cyclin-
dependent

Compound n1(e) kinase (4MNB) & -8.00 - -
DNA-hexamer
(1X95)

Compound 17 Urokinase - Doxorubicin

Note: Specific docking scores for compounds 10l and 17a against VEGFR-2 were not provided
in the source material, but they were identified as promising candidates based on these
studies.[2][3] Compound 17 showed potent anticancer activity comparable to doxorubicin.[4][5]

Antibacterial Targets

Several novel pyridazinone derivatives have demonstrated significant antibacterial activity, with
docking studies helping to elucidate their interactions with bacterial proteins.[6]
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] . Reference
Target Protein Docking Score  Reference .
Compound Docking Score
(PDB ID) (kcallmol) Compound
(kcal/mol)

S. aureus protein

Compound 13 -7.31 Amikacin -
(2313)
S. aureus protein o

Compound 7 -7.12 Amikacin -
(2313)

P. aeruginosa
Compound 13 ) -5.69 - -
protein (2UV0)

E. coli protein
Compound 7 -5.74 - -
(4WUB)

Note: The reference docking score for Amikacin was mentioned as "favorable" but the exact
value was not specified.[6]

Enzyme Inhibition for Other Therapeutic Areas

Pyridazinone derivatives have also been investigated as inhibitors of enzymes implicated in
diabetes, inflammation, and neurodegenerative diseases.
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Docking Score  Reference

Compound Target Enzyme  IC50 (pM)
(kcal/mol) Compound

Compound O3 a-glucosidase 22.06 £0.24 - Acarbose
Compound O3 a-amylase 99.93+1.71 - -
Compound O7 a-amylase 93.12 £ 3.10 - -

Celecoxib (IC50
Compound 6b COX-2 0.18 -

=0.35 pM)
Compound TR16 MAO-B 0.17 - -
Compound TR2 MAO-B 0.27 - -

Acetylcholinester

- (25.02% &
ase (AChE) &
Compound VI2a i 51.70% - -
Butyrylcholineste
inhibition)

rase (BChE)

Experimental Protocols: A General Overview

The methodologies employed in the cited docking studies share a common workflow, which is
outlined below.

Molecular Docking Workflow

e Protein Preparation: The three-dimensional crystal structure of the target protein is obtained
from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically
removed. Polar hydrogen atoms are added, and charges are assigned to the protein atoms.
The protein is then energy minimized to relieve any steric clashes.

o Ligand Preparation: The 2D structures of the pyridazinone derivatives are drawn using
chemical drawing software and converted to 3D structures. The ligands are then optimized to
their lowest energy conformation.

e Docking Simulation: Molecular docking is performed using software such as AutoDock Vina,
Glide, or Molegro Virtual Docker.[1][7][8] The prepared ligands are docked into the active site
of the prepared protein. The docking algorithm explores various possible conformations and
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orientations of the ligand within the binding site and calculates the binding affinity or docking
score for each pose.

e Analysis of Results: The docking results are analyzed to identify the best binding pose for
each ligand based on the docking score and the interactions with the amino acid residues in
the active site. These interactions, which include hydrogen bonds and hydrophobic
interactions, are visualized and analyzed to understand the basis of the ligand's activity.[9]

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate a common signaling
pathway targeted by pyridazinone derivatives and a typical experimental workflow for
comparative docking studies.
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Caption: VEGFR-2 signaling pathway inhibited by pyridazinone derivatives.
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Caption: General workflow for comparative molecular docking studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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